Home > Products > Screening Compounds P88258 > Prosomatostatin cryptic peptide
Prosomatostatin cryptic peptide - 105655-57-0

Prosomatostatin cryptic peptide

Catalog Number: EVT-454266
CAS Number: 105655-57-0
Molecular Formula: C67H105N17O29
Molecular Weight: 1612.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prosomatostatin is primarily synthesized in the neuroendocrine system, particularly in the hypothalamus and pancreas. It belongs to the class of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. The cryptic peptide itself is a fragment that may not exhibit biological activity until it is cleaved from the parent molecule, thus revealing its functional properties in specific physiological contexts .

Synthesis Analysis

The synthesis of prosomatostatin cryptic peptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support resin.

Technical Details of Synthesis

  1. Amino Acid Activation: Each amino acid is activated before coupling by using reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Coupling Reaction: The carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.
  3. Deprotection Steps: Protective groups on the amino acids must be removed during synthesis to allow for subsequent coupling.
  4. Cleavage from Resin: Once the desired sequence is complete, the peptide is cleaved from the resin using cleavage agents like trifluoroacetic acid (TFA) or hydrochloric acid.
  5. Purification: The crude product undergoes purification typically via high-performance liquid chromatography (HPLC) to remove impurities and unreacted starting materials .
Molecular Structure Analysis

The molecular structure of prosomatostatin cryptic peptide can be characterized by its sequence of amino acids, which dictates its three-dimensional conformation and biological activity.

Structural Data

  • Amino Acid Composition: The specific sequence varies based on the cleavage site within the prosomatostatin precursor.
  • Conformation: The structure may adopt various conformations depending on environmental factors such as pH and ionic strength.
  • Molecular Weight: The molecular weight will depend on the length and composition of the peptide but generally falls within the range typical for small peptides (approximately 1,000 to 5,000 Daltons).

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy are often employed to analyze the secondary structure and folding patterns of the peptide .

Chemical Reactions Analysis

Prosomatostatin cryptic peptide participates in several chemical reactions, primarily involving enzymatic cleavage and interactions with receptors.

Key Reactions

  1. Proteolytic Cleavage: Enzymes such as prohormone convertases cleave prosomatostatin at specific sites to release active peptides.
  2. Receptor Binding: The peptide interacts with somatostatin receptors (SSTRs), leading to downstream signaling cascades that affect various physiological responses.

These reactions are critical for modulating biological functions such as hormone release and neurotransmission .

Mechanism of Action

The mechanism of action for prosomatostatin cryptic peptide primarily involves binding to somatostatin receptors located on target cells.

Mechanism Details

  • Receptor Interaction: Upon binding to SSTRs, it activates intracellular signaling pathways that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels.
  • Physiological Effects: This action results in various effects including inhibition of hormone secretion (e.g., growth hormone, insulin) and modulation of neurotransmitter release.

The precise effects depend on the specific receptor subtype engaged and the tissue context .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of prosomatostatin cryptic peptide is essential for its application in research and therapeutics.

Applications

Prosomatostatin cryptic peptide has several scientific applications:

  1. Research Tool: Used in studies investigating neuropeptide signaling pathways and hormonal regulation.
  2. Therapeutic Potential: Investigated for its role in treating conditions like acromegaly, diabetes, and certain cancers due to its inhibitory effects on hormone secretion.
  3. Biomarker Development: Its levels may serve as biomarkers for certain diseases, aiding in diagnosis or monitoring treatment efficacy.
Introduction to Prosomatostatin and Cryptic Peptides

Historical Discovery of Prosomatostatin Processing

Initial Identification of Prosomatostatin

The characterization of prosomatostatin emerged from foundational research on peptide hormone biosynthesis in the late 20th century. Early investigations revealed that somatostatin, originally isolated from hypothalamic extracts as a 14-amino-acid peptide ("somatostatin-14") inhibiting growth hormone release, was derived from a larger precursor molecule. Pioneering work utilizing recombinant DNA technology demonstrated that the preprosomatostatin gene encodes a ~120-amino-acid polypeptide featuring an N-terminal signal peptide (~20 residues), a variable proregion, and the mature somatostatin-14 sequence at its C-terminus [6]. Key studies in the 1980s, such as those expressing anglerfish prosomatostatin complementary DNA in mammalian COS-7 cells, established that non-endocrine cells possess the enzymatic machinery for processing prosomatostatin into mature somatostatin, suggesting conserved proteolytic mechanisms across cell types [5]. This precursor-product relationship was confirmed when pancreatic islet studies identified higher molecular weight immunoreactive forms of somatostatin, subsequently characterized as prosomatostatin and its processing intermediates [4] [6].

Evolution of Processing Pathway Elucidation

Cell-specific processing studies in the 1980s and 1990s revealed that prosomatostatin undergoes tissue-specific proteolytic cleavage, generating distinct bioactive peptides. Transfection experiments demonstrated that rat insulinoma (RIN 5F) and mouse pituitary corticotrope (AtT20) cell lines efficiently cleaved prosomatostatin to somatostatin-14 and somatostatin-28 (a 28-amino-acid N-terminally extended form), whereas pituitary GH4 and pheochromocytoma PC12 cells lacked this capability [3]. This indicated cell-specific expression of processing enzymes rather than inherent cellular storage capacity determining peptide profiles. Crucially, research identified that prosomatostatin processing involves sequential enzymatic actions: signal peptidase cleavage in the endoplasmic reticulum, followed by endoproteolytic cleavage by prohormone convertases at specific sites within the trans-Golgi network and secretory granules [1] [6]. The differential expression of prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2) underpins tissue-specific processing; PC1/3 predominantly generates somatostatin-28, while PC2 is essential for producing somatostatin-14 [1]. This explained why tissues like the intestine (rich in PC1/3) primarily produce somatostatin-28, whereas the brain (expressing both PC1/3 and PC2) generates both somatostatin-28 and somatostatin-14 [3] [6].

Table 1: Key Enzymes in Prosomatostatin Processing

EnzymeCleavage Site SpecificityPrimary Products from ProsomatostatinTissue/Cellular Expression Pattern
Signal PeptidaseN-terminal signal sequenceCleaved signal peptide, yielding prohormoneEndoplasmic reticulum (all cells)
Prohormone Convertase 1/3 (PC1/3)Predominantly C-terminal to paired basic residues (e.g., Lys-Arg, Arg-Arg)Somatostatin-28Intestinal endocrine cells, specific neurons
Prohormone Convertase 2 (PC2)C-terminal to paired basic residuesSomatostatin-14Neurons, pancreatic islets
Carboxypeptidase ERemoval of C-terminal basic residues (Lys, Arg)Des-Arg/Lys intermediatesSecretory granules (neuroendocrine cells)
Peptidyl α-Amidating MonooxygenaseC-terminal glycine amidationAmidated peptides (e.g., some cryptic fragments)Secretory granules

Identification of Cryptic Peptides within Prosomatostatin

Beyond the characterized somatostatin-14 and somatostatin-28, the prosomatostatin molecule harbors additional peptide sequences flanking the known bioactive regions. These segments, initially termed "cryptic peptides," were considered biologically inert byproducts of precursor processing. The discovery of nocistatin, derived from the same precursor as nociceptin (an opioid-related peptide), provided a paradigm shift by demonstrating that cryptic peptides could possess intrinsic bioactivity, sometimes antagonistic to the primary peptide [1]. This prompted reinvestigation of prosomatostatin-derived fragments. While the complete bioactivity profile of prosomatostatin's cryptic regions (e.g., the segment between the signal peptide and somatostatin-28, or peptides flanking somatostatin-14) remains less fully characterized than the established somatostatins, their existence is inferred from the proteolytic processing map. Mass spectrometry analyses of secretory granule contents have detected peptides corresponding to these flanking sequences, supporting their generation in vivo [1] [7]. The functional exploration of these cryptic peptides represents an ongoing frontier in neuropeptide biology, mirroring the trajectory seen with other prohormones like proenkephalin or proopiomelanocortin where cryptic peptides were later found to be bioactive [1] [4].

Definition and Classification of Cryptic Peptides in Neuroendocrinology

Conceptual Definition and Characteristics

Within neuroendocrinology, cryptic peptides are defined as polypeptide sequences embedded within larger precursor proteins (preprohormones) that are liberated during post-translational processing but lack initially identified biological functions. They are intrinsic components of neuropeptide precursors, flanking or interspersed between known bioactive peptide domains [1] [4]. Key characteristics distinguishing cryptic peptides include:

  • Origin: They are generated via the same enzymatic machinery (prohormone convertases, carboxypeptidases) that processes bioactive neuropeptides within the regulated secretory pathway.
  • Lack of Initial Bioactivity: By definition, they are not the primary drivers for the initial identification and isolation of their parent precursor molecule. Their potential functions are discovered later, often serendipitously or through targeted screening.
  • Structural Diversity: They can vary significantly in length and amino acid composition. Some may possess structural motifs (e.g., C-terminal amidation signals, potential cleavage sites) suggesting potential bioactivity, while others may appear less structured [1] [9].
  • Evolutionary Conservation: Some cryptic peptide sequences show higher conservation across species than would be expected for non-functional protein segments, hinting at potential selective pressure and biological relevance [1].

The existence of cryptic peptides is a universal feature of neuropeptide precursor architecture. Precursors are broadly classified into three structural categories based on their organization and the peptides they yield:

  • Mono-functional with Single Bioactive Peptide: Contains one primary bioactive peptide flanked by cryptic sequences (e.g., early view of prosomatostatin giving only somatostatin-14 or somatostatin-28). Cryptic peptides occupy the N-terminal, C-terminal, or internal positions relative to the bioactive moiety.
  • Mono-functional with Multiple Copies: Contains several copies of the same bioactive peptide (e.g., pro-TRH containing multiple thyrotropin-releasing hormone copies). Cryptic peptides reside between the bioactive peptide copies.
  • Multifunctional: Contains sequences for multiple distinct bioactive peptides (e.g., pro-opiomelanocortin yielding ACTH, β-LPH, α-MSH, β-endorphin). Cryptic peptides may occupy regions between these bioactive domains or at the termini. Prosomatostatin can be reclassified here if bioactivity is confirmed for its non-somatostatin fragments [1].

Classification Based on Precursor Location and Processing

Cryptic peptides can be systematically classified based on their position within the precursor and their relationship to known bioactive peptides and processing sites:

  • N-Terminal Flanking Cryptic Peptides: Located between the signal peptide cleavage site and the first known bioactive peptide sequence within the proregion. In prosomatostatin, this constitutes the majority of the sequence upstream of somatostatin-28. Processing involves initial signal peptide removal, then cleavage by PCs (e.g., PC1/3) to liberate somatostatin-28, leaving an N-terminal fragment. The fate (further processing or secretion) and function of this large fragment are areas of investigation.
  • C-Terminal Flanking Cryptic Peptides: Located downstream of the last known bioactive peptide. Prosomatostatin's primary bioactive endpoint is somatostatin-14 at the extreme C-terminus, leaving minimal C-terminal flanking sequence. Other precursors, like pro-neuropeptide Y, have significant C-terminal cryptic peptides [1].
  • Internal or Intervening Cryptic Peptides: Situated between known bioactive peptide domains within multifunctional precursors. While prosomatostatin primarily yields somatostatin-28 and/or somatostatin-14, cleavage at alternative sites could theoretically generate internal cryptic fragments. A more definitive example is proenkephalin, where cryptic peptides lie between met-enkephalin domains.
  • Cryptic Peptides from Alternative Processing: Generated when prohormone convertases cleave at non-canonical or secondary sites within the precursor. For example, incomplete processing of prosomatostatin could yield peptides containing part of the somatostatin-28 sequence plus adjacent flanking residues, or cleavage at monobasic sites might occur. The discovery of truncated somatostatin receptor isoforms (sst5TMD4, sst5TMD5) demonstrates the biological potential of alternatively processed products [1] [2].
  • Cryptic Peptides with Post-Translational Modifications: Cryptic peptides may undergo modifications like C-terminal amidation (mediated by Peptidyl α-Amidating Monooxygenase acting on a C-terminal glycine), N-terminal acetylation, sulfation, or phosphorylation. These modifications can dramatically alter their stability, receptor affinity, and potential bioactivity, potentially converting them from inert to active molecules [1]. Amidation, affecting over half of known neuropeptides, occurs within secretory granules and could theoretically apply to cryptic peptides cleaved with a C-terminal glycine.

Table 2: Classification and Examples of Cryptic Peptides in Neuroendocrine Precursors

ClassificationDefinitionExample PrecursorSpecific Cryptic Peptide ExamplePotential Fate/Function
N-Terminal FlankingBetween signal peptide cleavage site and first bioactive domainProsomatostatinLarge N-terminal fragment (after SST-28 liberation)Unknown; potential novel bioactivity or degradation
Pro-Neuropeptide Y (NPY)N-terminal flanking peptide (e.g., in some species)Modulates NPY release or receptor interaction?
C-Terminal FlankingDownstream of the last bioactive domainPro-Neuropeptide Y (NPY)C-terminal peptide (CPON)Initially cryptic, later found to modulate NPY activity
Internal/InterveningBetween distinct bioactive domains within a multifunctional precursorPro-OpioMelanoCortin (POMC)Joining peptide (between ACTH and γ-LPH)Initially cryptic, potential immunomodulatory roles
Cryptic from Alternative CleavageGenerated by cleavage at non-canonical sites (e.g., monobasic, novel dibasic)Pro-Nociceptin/Orphanin FQNocistatin (cleaved N-terminal to nociceptin)Antagonizes nociceptin-induced pain transmission
Modified Cryptic PeptidesCryptic peptides undergoing PTMs (amidation, acetylation, etc.)VariousAmidated fragments derived from precursors with C-term GlyPotential enhanced stability and receptor interaction

Functional Significance and Research Context

The historical perception of cryptic peptides as inert byproducts has shifted towards recognizing their potential biological significance. Nocistatin stands as a seminal example: derived from the same precursor as the pain-promoting peptide nociceptin, nocistatin potently antagonizes nociceptin's effects on pain transmission [1]. This discovery underscored that cryptic peptides can possess intrinsic, sometimes opposing, bioactivity to their co-generated peptides. Similarly, C-terminal flanking peptides of other neuropeptides, like neuropeptide Y (CPON), were initially cryptic but later found to modulate the activity or stability of the primary neuropeptide [1]. In the context of prosomatostatin, while definitive bioactivity for its major cryptic fragments (like the large N-terminal segment) remains to be fully established, their generation in vivo is confirmed. Research strategies to identify bioactive cryptic peptides involve screening tissue extracts or synthetic peptides corresponding to cryptic sequences in diverse bioassays, investigating potential modulatory effects on known neuropeptide systems (e.g., somatostatin signaling), or exploring novel receptors. Omics approaches, particularly peptidomics utilizing advanced mass spectrometry, allow comprehensive profiling of all peptides generated within specific tissues or cell types, enabling the unbiased detection and sequencing of cryptic peptides derived from known precursors like prosomatostatin [1] [7]. Furthermore, genetic studies examining naturally occurring mutations or engineered alterations in precursor sequences can reveal functional roles for previously cryptic regions by demonstrating phenotypic consequences beyond the loss of the primary neuropeptide [1] [8]. The study of cryptic peptides thus represents an important avenue for expanding our understanding of the complexity and functional richness encoded within neuroendocrine precursor molecules.

Properties

CAS Number

105655-57-0

Product Name

Prosomatostatin cryptic peptide

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C67H105N17O29

Molecular Weight

1612.6 g/mol

InChI

InChI=1S/C67H105N17O29/c1-28(2)23-38(78-54(99)31(6)72-58(103)40(26-50(94)95)81-60(105)39(25-46(69)87)79-57(102)36(15-19-48(90)91)76-64(109)52(70)33(8)85)59(104)77-37(16-20-49(92)93)65(110)83-21-9-11-43(83)62(107)75-35(14-18-47(88)89)56(101)80-41(27-51(96)97)61(106)82-42(24-29(3)4)66(111)84-22-10-12-44(84)63(108)74-34(13-17-45(68)86)55(100)71-30(5)53(98)73-32(7)67(112)113/h28-44,52,85H,9-27,70H2,1-8H3,(H2,68,86)(H2,69,87)(H,71,100)(H,72,103)(H,73,98)(H,74,108)(H,75,107)(H,76,109)(H,77,104)(H,78,99)(H,79,102)(H,80,101)(H,81,105)(H,82,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,52-/m0/s1

InChI Key

PZDUKBUUADSZHX-KXTAMRJUSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Synonyms

prosomatostatin (63-77)
prosomatostatin cryptic peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.